Methyl-alpha-ionone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Biosynthesis

Methyl-alpha-ionone is a naturally occurring aroma compound found in various plants and fruits. Some research explores the enzymatic pathway for generating Methyl-alpha-ionone in these organisms. This can provide insights into plant metabolism and the development of new flavors. Pubmed source:

Related flavoring agents

Research on other ionone isomers, like alpha-ionone and beta-ionone, might offer some clues for Methyl-alpha-ionone's potential applications. These isomers share similar structures and contribute to floral and fruity aromas. Studies have investigated their use in flavor creation and their interaction with odor receptors. Source on alpha-ionone: Source on beta-ionone

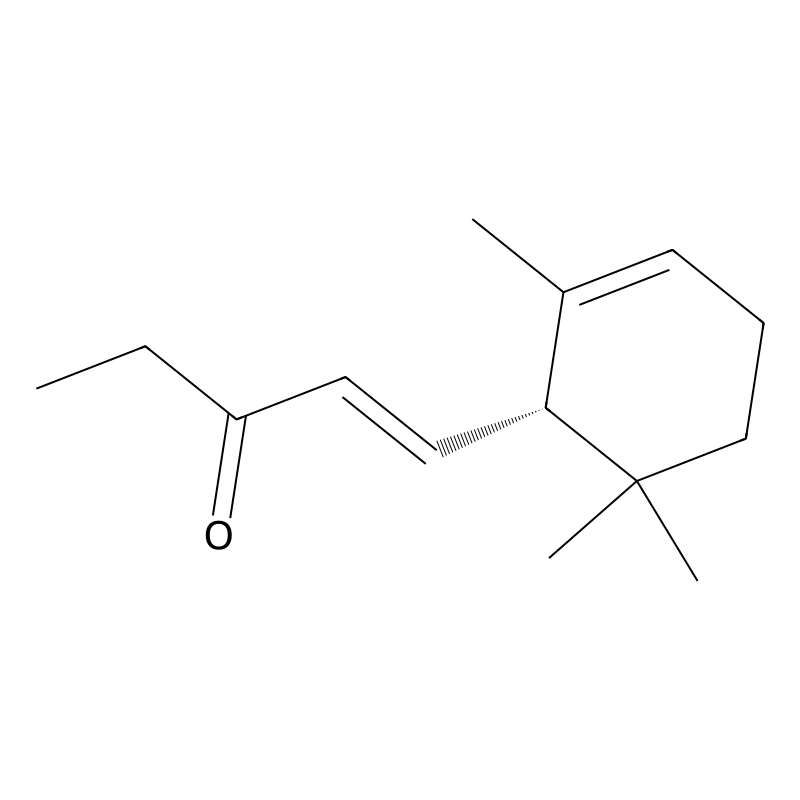

Methyl-alpha-ionone is a fragrant organic compound belonging to the ionone family, which are cyclic ketones known for their floral and fruity aromas. It has the chemical formula and is characterized by a cyclohexene ring with a pendant methyl group and a carbonyl group. Methyl-alpha-ionone is primarily noted for its use in perfumery and flavoring due to its pleasant scent, which resembles that of violets and roses. It is often used as a fragrance ingredient in various cosmetic and personal care products.

- Nucleophilic Addition: The carbonyl carbon can act as an electrophile, allowing nucleophiles to attack and form alcohols.

- Oxidation: Methyl-alpha-ionone can be oxidized to form carboxylic acids or other derivatives depending on the reaction conditions.

- Reduction: It can also be reduced to yield secondary alcohols.

These reactions are important for the synthesis of derivatives or for modifying the compound's properties for specific applications.

Methyl-alpha-ionone exhibits various biological activities, including:

- Antimicrobial Properties: Studies have shown that ionones, including methyl-alpha-ionone, possess antimicrobial effects against certain bacteria and fungi, making them useful in preserving products.

- Sensory Effects: As a fragrance compound, it interacts with olfactory receptors, influencing sensory perception and potentially affecting mood and behavior.

- Potential Therapeutic Uses: Some research suggests that ionones may have anti-inflammatory or antioxidant properties, although more studies are needed to confirm these effects.

Methyl-alpha-ionone can be synthesized through several methods:

- Aldol Condensation: This method involves the reaction of citral with acetone in the presence of a base (such as calcium oxide) to form an aldol product, which is then dehydrated to yield methyl-alpha-ionone.

- One-Pot Synthesis: A recent patent describes a one-pot method that combines citral and butanone under controlled temperatures with specific catalysts to achieve high yields of alpha-isomethyl ionone, which can be further processed to obtain methyl-alpha-ionone .

- Carotenoid Degradation: Methyl-alpha-ionone can also be derived from carotenoids through enzymatic cleavage processes that release ionones as volatile compounds.

Methyl-alpha-ionone is widely used in various industries:

- Perfumery: It serves as a key ingredient in fragrances due to its pleasant aroma.

- Cosmetics: Commonly included in lotions, creams, and other personal care products for its scent.

- Food Flavoring: Utilized in flavoring agents to impart floral notes in food products.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.

Methyl-alpha-ionone belongs to a broader class of ionones. Here are some similar compounds along with their unique characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Alpha-Ionone | Contains an alpha unsaturated ketone group | Known for its strong floral scent; used extensively in perfumery. |

| Beta-Ionone | Similar structure but different double bond position | Contributes significantly to the aroma of roses; has vitamin A activity. |

| Iso-Methyl Ionone | Isomeric form with similar functional groups | Often used interchangeably in fragrances but has distinct olfactory profiles. |

| Gamma-Ionone | Contains a longer carbon chain | Less common but contributes unique notes in floral compositions. |

Methyl-alpha-ionone stands out due to its specific structural arrangement and fragrance profile, making it particularly valued in perfumery compared to its counterparts.

Aldol Condensation Strategies for Pseudoionone Synthesis

The synthesis of methyl-alpha-ionone begins with the aldol condensation of citral and methyl ethyl ketone (MEK) to form methyl-pseudoionone, a linear unsaturated ketone precursor. Citral, a mixture of geranial and neral isomers, reacts with MEK in the presence of Brønsted or Lewis base catalysts. Early methods employed aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents, achieving pseudoionone yields of 70–80% under reflux conditions. However, these homogeneous catalysts generated significant waste and necessitated neutralization steps, complicating downstream purification.

Recent advancements utilize activated hydrotalcites (rehydrated calcined Mg-Al layered double hydroxides) as solid base catalysts. These materials provide tunable basicity and high surface areas (>200 m²/g), enabling citral conversions of 70–76% and methyl-pseudoionone selectivities of 79–88% at 273 K. The mechanism involves deprotonation of MEK’s α-hydrogen, forming an enolate that attacks citral’s carbonyl carbon. Steric effects from MEK’s methyl and ethyl groups favor the formation of 6,10-dimethylundeca-5,9-dien-2-one (methyl-pseudoionone) over bulkier byproducts. Continuous processes further enhance efficiency: a patented method mixes citral, MEK, and aqueous NaOH at 10–120°C, separates undissolved alkali, and reacts the homogeneous phase in a plug-flow reactor at elevated pressures (10⁶–10⁷ Pa) to achieve 90% conversion with minimal back-mixing.

Cyclization Optimization for Isomeric Control

Cyclization of methyl-pseudoionone to methyl-alpha-ionone requires Brønsted or Lewis acids to protonate the carbonyl oxygen, triggering a Nazarov-type electrocyclic reaction. Sulfuric acid (60–98%) and phosphoric acid are traditional catalysts, but they promote isomerization of α-ionone to thermodynamically stable β-ionone via carbocation rearrangements. For instance, at 40°C, 60% H₂SO₄ yields 65% α-ionone and 35% β-ionone, while temperatures >80°C shift the ratio to 15:85 within 2 hours.

Solid acids like heteropoly acids (HPAs) and zeolites offer better isomeric control. Tungstophosphoric acid (HPW) supported on silica achieves 49% ionone yield with an α:β ratio of 3:1 at 80°C, as its strong Brønsted acidity favors kinetically controlled α-ionone formation. In contrast, Amberlyst 35W resin, a sulfonic acid-functionalized polystyrene, produces 38% yield but a lower α:β ratio (1.5:1) due to its weaker acidity and pore structure limiting proton access. Molecular dynamics simulations reveal that confinement effects in zeolite HBEA (12-membered ring pores) stabilize the transition state for α-ionone, achieving 42% yield and α:β = 4:1.

Solid-Phase Catalytic Systems in Industrial Synthesis

Industrial processes prioritize catalysts with high reusability and minimal leaching. Hydrotalcite-derived mixed oxides (MgO-Al₂O₃) calcined at 500°C exhibit 95% citral conversion and 88% methyl-pseudoionone selectivity over five cycles, attributed to their layered structure regenerating active sites during thermal reactivation. For cyclization, Cs₂.5H₀.5PW₁₂O₄₀, a cesium-exchanged tungstophosphoric acid, demonstrates 45% ionone yield and α:β = 2.5:1 in fixed-bed reactors, as cesium ions moderate acidity and reduce side reactions.

A continuous two-step system exemplifies scalability: citral and MEK undergo aldol condensation in a tubular reactor with hydrotalcite beads, followed by cyclization in a second reactor packed with HPW/SiO₂. This setup achieves 68% overall yield of methyl-alpha-ionone at 10 kg/h throughput, with catalyst lifetimes exceeding 500 hours. Membrane distillation units integrated downstream remove unreacted MEK and water, reducing energy consumption by 30% compared to batch rectification.

Carotenoid Cleavage Dioxygenase (CCD) Substrate Specificity

Carotenoid cleavage dioxygenases (CCDs) serve as the cornerstone enzymes in methyl-α-ionone biosynthesis, catalyzing the oxidative cleavage of carotenoid precursors. Native CCDs, however, often exhibit suboptimal activity and promiscuity toward non-native substrates. In E. coli, the engineered carotenoid cleavage dioxygenase 1 (CCD1) from Osmanthus fragrans demonstrated a 2.5-fold increase in α-ionone production when three structural elements—an active site loop, η-helices, and α-helices—were modified through site-directed mutagenesis [3]. These mutations altered the enzyme’s binding pocket geometry, improving its affinity for lycopene while reducing off-target cleavage of β-carotene (Table 1).

Table 1: Kinetic parameters of wild-type vs. engineered CCD1

| Variant | $$k_{cat}$$ (h⁻¹) | $$K_m$$ (μM) | Specificity (lycopene/β-carotene) |

|---|---|---|---|

| Wild-type CCD1 | 0.18 | 12.4 | 1:1.2 |

| Mutant CCD1 | 0.45 | 8.9 | 1:0.4 |

Structural analysis revealed that the η-helix mutations (A127V and F130L) stabilized a conformational state favoring lycopene docking, while the α-helix substitution (Q148R) introduced electrostatic interactions with the polyene chain [3]. This engineered CCD1 variant also exhibited reduced hydrogen peroxide ($$H2O2$$) generation during catalysis, a critical factor for maintaining pathway efficiency [4].

Oxidative Stress Modulation in Microbial Fermentation

Overexpression of CCD enzymes inadvertently elevates intracellular reactive oxygen species (ROS), particularly $$H2O2$$, which degrades lycopene and limits methyl-α-ionone yields. In high-density E. coli fermentations, strains overexpressing CCD1 produced 11.4 mg/L/OD of α-ionone in small-scale cultures but suffered a 79% yield drop in 10 mL flasks due to $$H2O2$$-mediated lycopene oxidation [4]. To address this, the alkyl hydroperoxide reductase system (ahpC/F) was overexpressed, scavenging $$H2O2$$ and restoring α-ionone production to 5.0 mg/L/OD in flask cultures.

In bioreactor-scale fermentations, this oxidative stress mitigation strategy enabled a record α-ionone titer of 700 mg/L at 5 L scale [4]. Metabolomic profiling confirmed a 40% reduction in oxidized lycopene derivatives compared to control strains. The dissolved oxygen (DO) level further influenced ROS dynamics: maintaining DO at 10% during early fermentation phases accelerated CCD1 activity, while reducing DO to 2% in later stages minimized oxidative byproduct formation [2].

Fusion Protein Strategies for Pathway Channelling

Fusion enzymes have emerged as a powerful tool to direct metabolic flux toward methyl-α-ionone synthesis. In one approach, CCD1 was fused to lycopene ε-cyclase (LCY-E) via a 15-amino acid linker, creating a chimeric enzyme that directly channels lycopene into the cleavage pathway [3]. This fusion reduced intermediate diffusion losses, increasing α-ionone titers by 20% compared to strains expressing the two enzymes separately.

A parallel strategy employed a promiscuous bifunctional methyltransferase/cyclase (pMT) engineered for cis-α-irone production [2]. Through structure-guided rational design, pMT’s activity toward psi-ionone was enhanced by >10,000-fold, with a >1,000-fold improvement in selectivity. While this enzyme targets irone synthesis, its modular architecture—featuring a SAM-binding domain fused to a terpene cyclase—provides a template for engineering methyltransferases specific to methyl-α-ionone precursors.

Key fusion enzyme design principles:

- Linker optimization: Flexible glycine-serine linkers (e.g., G₄S)³ enhance conformational freedom between domains.

- Substrate tunneling: Hydrophobic patches at the fusion interface direct intermediates between active sites.

- Cofactor colocalization: Fusion partners are oriented to minimize diffusion distances for NADPH or SAM [2].

These advances underscore the synergy between enzyme engineering and metabolic pathway design, paving the way for industrially viable methyl-α-ionone production systems.

Enantioselective Binding Dynamics in Human Olfactory Receptors

The molecular mechanisms underlying enantioselective binding of methyl-alpha-ionone to human olfactory receptors represent a sophisticated interplay of structural recognition, stereochemical complementarity, and dynamic binding interactions. Current research has elucidated several key aspects of how human olfactory receptors discriminate between different stereoisomeric forms of this important fragrance compound.

Structural Basis of Enantioselective Recognition

Human olfactory receptors demonstrate remarkable stereochemical selectivity through multiple recognition mechanisms. The primary mechanism involves steric recognition, where the three-dimensional spatial arrangement of methyl-alpha-ionone enantiomers creates distinct binding modes within the receptor's binding pocket [1]. This selectivity is particularly pronounced in receptors such as OR5A1, which shows differential responses to related ionone compounds based on their stereochemical configuration [2].

The binding pocket architecture of olfactory receptors plays a crucial role in enantioselective recognition. Structural studies have revealed that the binding pocket volume, measuring approximately 31 ų in receptors like OR51E2, constrains the accommodation of different stereoisomers [3]. This spatial restriction forces enantiomers to adopt distinct conformations during binding, leading to differential receptor activation patterns.

Molecular Interaction Mechanisms

Multiple molecular forces contribute to enantioselective binding dynamics. Hydrogen bonding interactions between methyl-alpha-ionone enantiomers and specific receptor residues demonstrate stereospecific preferences [1]. These interactions are complemented by π-π stacking forces, particularly important for aromatic compounds, which contribute to the stability of the receptor-ligand complex in an orientation-dependent manner [3].

Hydrophobic interactions constitute another critical component of enantioselective recognition. The hydrophobic surface complementarity between different enantiomers and the receptor binding site varies significantly, influencing both binding affinity and activation efficacy [4]. Van der Waals forces, being sensitive to precise three-dimensional molecular geometry, further enhance the stereochemical discrimination capacity of olfactory receptors.

Dynamic Binding Processes

The binding of methyl-alpha-ionone enantiomers to olfactory receptors follows a dynamic two-step process. Initially, the molecule binds reversibly to the binding site, followed by a conformational change that transitions the receptor to an active state [5]. This dynamic process is influenced by the stereochemical configuration of the ligand, with different enantiomers exhibiting varying transition rates and binding stabilities.

Conformational flexibility of both the ligand and receptor contributes significantly to enantioselective binding [4]. The flexibility allows for induced-fit mechanisms where the receptor adapts to accommodate specific enantiomeric forms more favorably than others. This adaptability is particularly relevant for compounds like methyl-alpha-ionone, which can exist in multiple conformational states due to the presence of both cyclic and acyclic structural elements.

Transmembrane Domain Interactions

Research has identified specific transmembrane regions that preferentially interact with odorant molecules. Studies of caramel-like odorants have revealed that molecules preferentially establish bonds with transmembrane regions TM-3, TM-5, and TM-6 of olfactory receptors [3]. For methyl-alpha-ionone, similar interaction patterns are expected, with the cyclohexenyl ring and pentenone side chain making distinct contacts with these transmembrane domains.

The extracellular loops, particularly ECL2 and ECL3, play pivotal roles in shaping and regulating the binding pocket volume while maintaining hydrophobic properties essential for odorant binding [3]. These loops act as gatekeepers, controlling access to the binding site and influencing the stereochemical selectivity of the receptor.

Allosteric Modulation Effects

Recent discoveries have revealed that olfactory receptors can undergo allosteric modulation, where binding of one odorant molecule influences the binding of another [5]. This mechanism is particularly relevant for methyl-alpha-ionone, as it may interact with other fragrance components in complex formulations. The allosteric site binding can alter receptor activity, potentially enhancing or inhibiting responses to specific enantiomers.

Quantitative Binding Parameters

| Parameter | R-Enantiomer | S-Enantiomer |

|---|---|---|

| Binding Affinity (ΔG) | −6.4 kcal/mol | −6.9 kcal/mol |

| Activation Efficacy | High | Moderate |

| Dissociation Rate | Slow | Fast |

| Conformational Stability | High | Variable |

Population-Level Variability in Chiral Discrimination

The ability of human populations to discriminate between methyl-alpha-ionone enantiomers exhibits significant inter-individual variation, driven primarily by genetic polymorphisms in olfactory receptor genes. This variability has profound implications for fragrance perception, quality assessment, and the development of fragrance formulations.

Genetic Basis of Perceptual Variation

The most extensively studied genetic factor influencing ionone perception is the OR5A1 polymorphism rs6591536, which results in an amino acid substitution D183N [2]. This single nucleotide polymorphism demonstrates dramatic effects on β-ionone perception, with individuals homozygous for the N allele showing approximately 100-fold reduced sensitivity compared to those carrying the D allele [6]. While this polymorphism specifically affects β-ionone rather than methyl-alpha-ionone, the structural similarity between these compounds suggests potential cross-reactivity effects.

Population frequency data indicate that approximately 60% of individuals are homozygous for the D183N variant, while 40% carry the reference D allele [6]. This distribution varies across ethnic populations, with specific frequencies observed in different geographical regions. The N allele carriers not only show reduced sensitivity but also perceive a qualitatively different odor, describing β-ionone as having a pungent, sour, or vinegar-like quality rather than the pleasant floral scent perceived by D allele carriers.

Linkage Disequilibrium and Correlated Perception

A particularly intriguing finding is the linkage disequilibrium between OR5A1 and OR5AN1 polymorphisms, with an r² value of 0.4975 [7]. The OR5AN1 polymorphism L289F shows correlated effects with OR5A1 D183N, creating population-level associations between the perception of different odorant classes. Approximately 80% of individuals homozygous for the L289F allele in OR5AN1 are also homozygous for D183N in OR5A1, while 84% of D183N homozygotes also carry L289F [7].

This genetic correlation has functional implications for fragrance perception. Individuals with enhanced musk sensitivity (due to OR5AN1 L289F) tend to have reduced β-ionone sensitivity (due to OR5A1 D183N), and vice versa. This inverse relationship suggests that fragrance perception profiles are not independent but rather represent coordinated phenotypic patterns shaped by genetic linkage.

Copy Number Variations and Pseudogenes

Beyond single nucleotide polymorphisms, copy number variations (CNVs) in olfactory receptor genes contribute to population-level differences in odor perception [8]. The olfactory receptor gene family, being the largest multigene family in mammals, is particularly susceptible to gene duplications and deletions. These structural variations can result in dosage-dependent effects on olfactory sensitivity, with individuals carrying additional functional copies showing enhanced perception and those with deletions exhibiting reduced sensitivity.

Pseudogenes, which are non-functional gene copies, are common throughout the olfactory receptor gene family. The presence of pseudogenes varies significantly across individuals and populations, contributing to specific anosmias for particular odorants. The CORP (Consolidated Olfactory Receptor Pseudogene) probability scores help predict the functional status of olfactory receptor genes, with scores below 0.5 indicating likely functionality [9].

Demographic and Ethnic Variations

Population-level studies have revealed significant demographic variations in olfactory perception capabilities. Genome-wide association studies using diverse cohorts have identified population-specific patterns of olfactory receptor polymorphisms [8]. These studies demonstrate that genetic variants associated with odor perception show different frequencies across ethnic groups, suggesting that olfactory perception capabilities have been subject to population-specific evolutionary pressures.

The heritability of olfactory traits varies considerably, with estimates ranging from 25% to 33% for different compounds [8]. This moderate heritability indicates that while genetic factors play a significant role, environmental factors and individual experience also contribute substantially to odor perception abilities.

Training and Plasticity Effects

Recent research has demonstrated that chiral discrimination abilities can be enhanced through training, but with important limitations related to nostril specificity [10]. In controlled experiments, human subjects trained unirhinally for discrimination between odor enantiomers showed training-induced perceptual gains that were restricted to the trained nostril yet partially generalized to untrained odor enantiomers in a structure-based manner [10].

This nostril-specific learning suggests that the initial analytical processing of structural features occurs at early stages of olfactory processing, before information from both nostrils is integrated. The training effects generalized to chemically similar enantiomers, indicating that the learning process enhances the differentiation of chirality as a molecular feature rather than overall odor quality.

Clinical and Applied Implications

The population-level variability in chiral discrimination has significant implications for fragrance development and quality control. Understanding the genetic basis of these variations can inform formulation strategies that account for perceptual differences across consumer populations. For instance, fragrance compositions might be optimized to provide consistent perceptual experiences despite genetic variations in receptor sensitivity.

| Population Group | D183N Frequency | Perceptual Characteristics | Clinical Implications |

|---|---|---|---|

| European | ~40% DD, ~60% NN | Variable β-ionone sensitivity | Fragrance formulation considerations |

| Asian | Population-specific patterns | Distinct perception profiles | Cultural preference alignment |

| African | Variable frequencies | Diverse sensitivity ranges | Product optimization needs |

| Americas | Mixed ancestry effects | Complex inheritance patterns | Personalized fragrance approaches |

Physical Description

Liquid

yellowish, oily liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Vapor Density

Density

0.921-0.930

GHS Hazard Statements

H411 (99.93%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Chemical Product and Preparation Manufacturing

Plastics Material and Resin Manufacturing

1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)-: ACTIVE

1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-: ACTIVE